molecular formula C16H20N4OS B12627361 [4-(3-Phenylpropyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone CAS No. 918480-75-8

[4-(3-Phenylpropyl)piperazin-1-yl](1,2,3-thiadiazol-4-yl)methanone

Cat. No.: B12627361
CAS No.: 918480-75-8
M. Wt: 316.4 g/mol
InChI Key: DSLYEELXLNOMTL-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylpropyl Group: The phenylpropyl group can be introduced via nucleophilic substitution reactions using phenylpropyl halides.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the thiadiazole derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of 4-(3-Phenylpropyl)piperazin-1-ylmethanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the piperazine ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylpropanoic acid or phenylacetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Phenylpropyl)piperazin-1-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Phenylpropyl)piperazin-1-ylethanone
  • 4-(3-Phenylpropyl)piperazin-1-ylpropanone

Uniqueness

  • The presence of the methanone group in 4-(3-Phenylpropyl)piperazin-1-ylmethanone may confer unique reactivity and biological activity compared to its analogs with different carbonyl-containing groups.
  • The specific substitution pattern on the piperazine and thiadiazole rings can lead to distinct interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

918480-75-8

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

[4-(3-phenylpropyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone

InChI

InChI=1S/C16H20N4OS/c21-16(15-13-22-18-17-15)20-11-9-19(10-12-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2

InChI Key

DSLYEELXLNOMTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CSN=N3

Origin of Product

United States

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